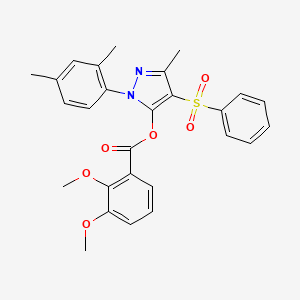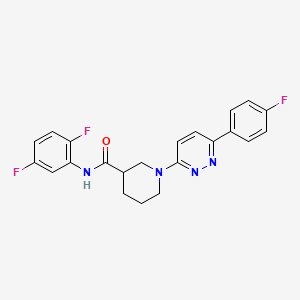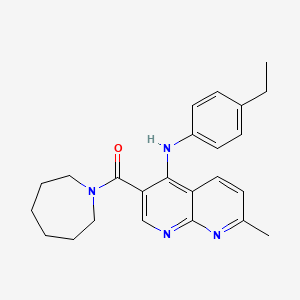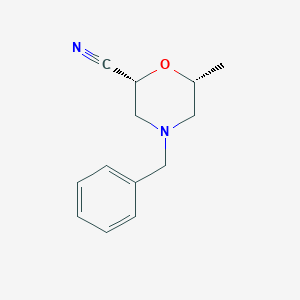![molecular formula C14H11N7OS2 B2423800 4-Methyl-N-((6-(Thien-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazol-5-carboxamid CAS No. 1903631-14-0](/img/structure/B2423800.png)
4-Methyl-N-((6-(Thien-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their wide range of biological activities, including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including the compound , is characterized by the presence of a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows these compounds to bind readily in the biological system with a variety of enzymes and receptors .Wissenschaftliche Forschungsanwendungen
- Entzündungshemmende Eigenschaften: Thiophenderivate, einschließlich der hier betrachteten Verbindung, zeigen entzündungshemmende Aktivität . Ihr Potenzial, entzündliche Reaktionen zu modulieren, macht sie wertvoll für die Medikamentenentwicklung.
- Analgetische und angstlösende Wirkungen: Einige Thiophenderivate besitzen analgetische und angstlösende Eigenschaften . Forscher untersuchen ihre Anwendung bei der Behandlung von Schmerzen und Angststörungen.
- Antitumoraktivität: Thiophen-basierte Verbindungen haben sich als vielversprechende Antitumormittel erwiesen . Die Untersuchung ihrer Wirkmechanismen und die Optimierung ihrer Wirksamkeit ist ein aktives Forschungsgebiet.
- Leuchtdioden (LEDs): Thiophenderivate finden Anwendungen in der Materialwissenschaft, insbesondere bei der Herstellung von LEDs . Ihre elektronischen Eigenschaften machen sie für den Einsatz in optoelektronischen Geräten geeignet.
- Korrosionsschutz von Metallen: Thiophenderivate wurden als Inhibitoren der Metallkorrosion untersucht . Ihre Fähigkeit, Metalle vor Korrosion zu schützen, ist in industriellen Kontexten relevant.
Medizinische Chemie
Materialwissenschaften
Korrosionsschutz
Antibakterielle Aktivität
Wirkmechanismus
Target of Action
The compound, 4-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide, is a derivative of the triazolothiadiazine class . Triazolothiadiazines are known to interact with a variety of enzymes and receptors, exhibiting diverse pharmacological activities . They have been reported to show anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral activities, and also act as enzyme inhibitors .
Mode of Action
The mode of action of this compound is likely related to its ability to form specific interactions with different target receptors . The hydrogen bond accepting and donating characteristics of its core structure, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, make it a precise pharmacophore with a bioactive profile .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, as an enzyme inhibitor, it could potentially inhibit the activity of enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This could lead to downstream effects on the biochemical pathways these enzymes are involved in.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given its potential as an enzyme inhibitor, it could alter the activity of targeted enzymes, leading to changes in cellular processes. For instance, as an anticancer agent, it might inhibit the proliferation of cancer cells .
Eigenschaften
IUPAC Name |
4-methyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N7OS2/c1-8-13(24-20-16-8)14(22)15-7-12-18-17-11-5-4-9(19-21(11)12)10-3-2-6-23-10/h2-6H,7H2,1H3,(H,15,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOQNVCYIUQXJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N7OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-benzyl-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2423718.png)

![2-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2423722.png)
![3-Methyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2423723.png)
![1-[2-[(3,4-Dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2423724.png)



![ethyl 6-(4-tert-butylphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2423732.png)
![N-cyclohexyl-3-(2-(3-methoxybenzyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2423735.png)

![(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2423738.png)
![propan-2-yl 2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetate](/img/structure/B2423739.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2423740.png)
